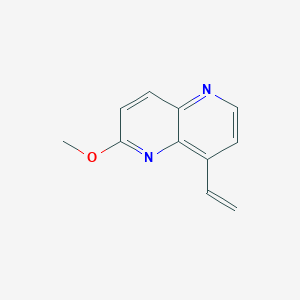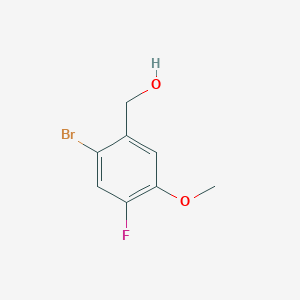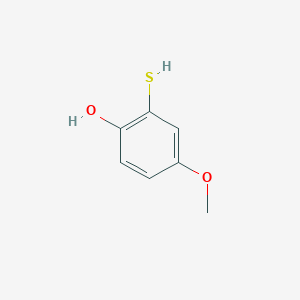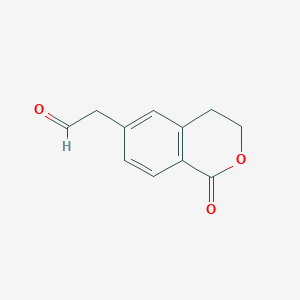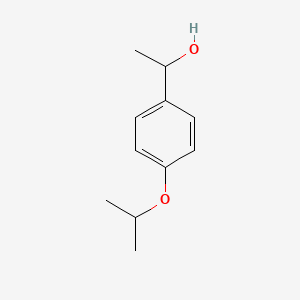![molecular formula C6H2BrF3N4 B8779957 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B8779957.png)
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-B][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. An Iodine-mediated annulation process is often employed, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-1,3,5-triazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned annulation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal, anticancer, and antiviral properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dibromo-3-trifluoromethyl-imidazo[1,2-B][1,2,4]triazine
- 7-Chloro-3-trifluoromethyl-imidazo[1,2-B][1,2,4]triazine
Uniqueness
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C6H2BrF3N4 |
|---|---|
Molecular Weight |
267.01 g/mol |
IUPAC Name |
7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrF3N4/c7-4-2-11-5-13-3(6(8,9)10)1-12-14(4)5/h1-2H |
InChI Key |
RXZLFBDCEQEETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)N=C(C=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

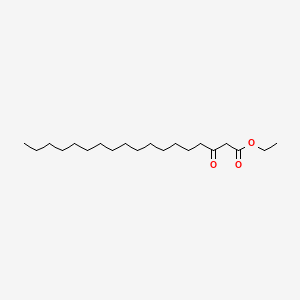
![7,14-Diazadispiro[5.1.5.2]pentadecane-15-thione](/img/structure/B8779887.png)
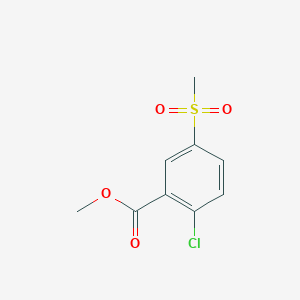



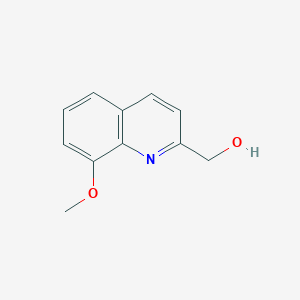
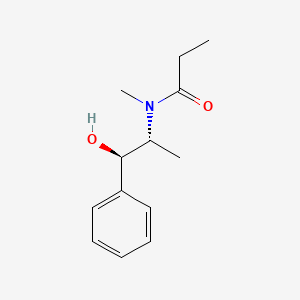
![2'-(Diphenylphosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B8779940.png)
